molecular formula C18H19O5S Na B195174 8,9-Dehydroestrone sodium sulfate CAS No. 61612-83-7

8,9-Dehydroestrone sodium sulfate

Cat. No. B195174
CAS RN: 61612-83-7
M. Wt: 370.4 g/mol
InChI Key: LLUMKBPKZHXWDL-AKXYIILFSA-M
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Description

8,9-Dehydroestrone, also known as Δ8-estrone or estra-1,3,5(10),8-tetraen-3-ol-17-one, is a naturally occurring estrogen found in horses . It is closely related to equilin, equilenin, and estrone . As the 3-sulfate ester sodium salt, it is a minor constituent (3.5%) of conjugated estrogens (Premarin) . It produces 8,9-dehydro-17β-estradiol as an important active metabolite, analogously to the conversion of estrone or estrone sulfate into estradiol .


Synthesis Analysis

The synthesis of 8,9-Dehydroestrone sodium sulfate involves complex biochemical processes. It is a component of conjugated equine estrogens, which are purified from pregnant mares’ urine . The sulfated steroids in this mixture do not have pharmacological activity but are slowly converted to free steroids . Some steroids are converted to others, for example, estrone to estradiol .


Molecular Structure Analysis

The molecular formula of 8,9-Dehydroestrone sodium sulfate is C18H19NaO5S . Its average mass is 370.395 Da and its monoisotopic mass is 370.085083 Da .


Chemical Reactions Analysis

8,9-Dehydroestrone sodium sulfate is metabolized in humans to its 17β form, 17β-Δ8,9-DHES, at least in a 1:1 ratio . This metabolism is crucial for its activity in different clinical and biochemical parameters .

Scientific Research Applications

Analytical Separation and Detection

The analytical chemistry field has made significant advancements in separating and detecting isomeric equine conjugated estrogens, including 8,9-dehydroestrone sulfate. Reepmeyer, Brower, and Ye (2005) demonstrated the use of carbon-coated zirconia and porous graphitic carbon stationary phases for achieving this separation in liquid chromatography-mass spectrometry, overcoming the challenges faced with traditional C18 columns (Reepmeyer et al., 2005).

Pharmacological Profile and Tissue Selectivity

8,9-Dehydroestrone sulfate is notable for its distinct pharmacological profile, demonstrating significant activity in vasomotor, neuroendocrine, and bone preservation parameters without affecting other peripheral parameters typically influenced by estrogens. Baracat et al. (1999) explored its unique tissue selectivity in postmenopausal women, providing insights into its role as a component of conjugated equine estrogens (Baracat et al., 1999).

Supercritical Fluid Chromatography Applications

Patel et al. (2014) focused on achieving near baseline separation of various sulfated estrogens, including 8,9-dehydroestrone, using supercritical fluid chromatography. Their work highlights the critical pairs and optimization strategies in this chromatographic method, which is essential for detailed estrogen analysis (Patel et al., 2014).

Role in Reproductive Processes

Geyer et al. (2017) discussed the importance of sulfated steroid hormones, like 8,9-dehydroestrone sulfate, in reproductive processes. They highlighted the mechanisms through which these hormones contribute to the regulation of steroid-responsive organs, emphasizing their significance beyond being mere inactive metabolites (Geyer et al., 2017).

Future Directions

8,9-Dehydroestrone sodium sulfate has shown significant clinical activity in certain areas, suggesting potential for future research and applications . Its distinct tissue selectivity contributes to the overall clinical activity of conjugated equine estrogens . This places it as a distinct member of a novel class of centrally active molecules with unique peripheral tissue selectivity .

properties

IUPAC Name

sodium;[(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUMKBPKZHXWDL-AKXYIILFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210637
Record name 8,9-Dehydroestrone sodium sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dehydroestrone sodium sulfate

CAS RN

61612-83-7
Record name 8,9-Dehydroestrone sodium sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061612837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9-Dehydroestrone sodium sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10),8-tetraen-17-one, 3-(sulfooxy)-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8,9-DEHYDROESTRONE SODIUM SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B825F101CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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